molecular formula C16H18N2 B12551599 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine CAS No. 183609-49-6

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine

Cat. No.: B12551599
CAS No.: 183609-49-6
M. Wt: 238.33 g/mol
InChI Key: SKLYRAFOSAMUMT-UHFFFAOYSA-N
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Description

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a phenyl group and a pyrrolidinylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine typically involves the construction of the pyridine ring followed by the introduction of the phenyl and pyrrolidinylmethyl substituents. One common method involves the reaction of a pyridine derivative with a phenyl-substituted reagent under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include continuous flow reactors and the use of automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. This compound may act as an agonist or antagonist, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-5-[(pyrrolidin-1-yl)methyl]pyridine is unique due to the presence of both the phenyl and pyrrolidinylmethyl groups, which contribute to its distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its interactions with molecular targets, making it a valuable compound in drug discovery and medicinal chemistry .

Properties

CAS No.

183609-49-6

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

3-phenyl-5-(pyrrolidin-1-ylmethyl)pyridine

InChI

InChI=1S/C16H18N2/c1-2-6-15(7-3-1)16-10-14(11-17-12-16)13-18-8-4-5-9-18/h1-3,6-7,10-12H,4-5,8-9,13H2

InChI Key

SKLYRAFOSAMUMT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=CN=C2)C3=CC=CC=C3

Origin of Product

United States

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